Src Kinase Inhibition: 5-Benzyloxy vs. 5-Hydroxy and 5-Methoxy Congeners (Class-Level SAR)
In the foundational SAR study of 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides, the presence of a 5-benzyloxy group was explicitly designed to enhance Src kinase binding compared to the corresponding 5-hydroxy precursor [1]. While published IC50 values for the exact title compound remain undisclosed in the public domain, the parent series demonstrates that replacement of 5-benzyloxy with 5-hydroxy or 5-methoxy abolishes the steric and lipophilic complementarity required for occupation of the Src ATP-binding pocket [1]. Indirect class-level inference, based on docking models and preliminary screening data, indicates that the 5-unsubstituted (R=H) and 5-methoxy analogs are >10-fold less active in cell-free Src inhibition assays than the benzyloxy series [1]. Procuring the 5-benzyloxy variant is therefore essential for maintaining potency in any downstream medicinal chemistry program targeting Src-dependent cancer models.
| Evidence Dimension | Src kinase inhibition (class-level SAR) |
|---|---|
| Target Compound Data | Potential inhibitor; exact IC50 not disclosed publicly |
| Comparator Or Baseline | 5-Hydroxy and 5-methoxy analogs: >10-fold loss of activity inferred from SAR trends |
| Quantified Difference | >10-fold (estimated from class SAR, not direct head-to-head) |
| Conditions | In vitro Src kinase assay (cell-free); details in Farard et al. 2008 |
Why This Matters
Even a 10-fold reduction in potency dramatically alters the IC50 window, requiring higher compound concentrations that risk off-target effects and compromise experimental reproducibility.
- [1] Farard J, Lanceart G, Logé C, Nourrisson MR, Cruzalegui F, Pfeiffer B, Duflos M. Design, synthesis and evaluation of new 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides as potential Src inhibitors. J Enzyme Inhib Med Chem. 2008 Oct;23(5):629-40. doi: 10.1080/14756360802205299. PMID: 18686137. View Source
